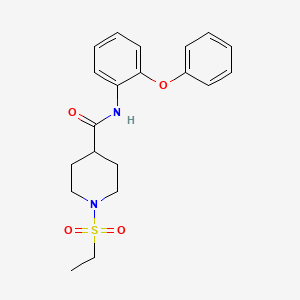

![molecular formula C23H25N3O3 B5547402 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide and related compounds often involves multi-step organic reactions, starting from basic chemical precursors to achieve the desired complex structures. For example, Gawell (2003) describes the synthesis of a structurally related compound through an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a benzofuran ring, a piperazine moiety, and a propanamide group. Spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry are essential for confirming the chemical structures of these compounds. Kumar et al. (2017) provided structural proof for a series of novel derivatives using these analytical methods (Kumar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide involves interactions with various reagents and conditions, leading to the formation of novel derivatives with potential therapeutic applications. Hussain et al. (2016) synthesized a series of benzamide derivatives as potential therapeutic agents for Alzheimer’s disease, demonstrating the compound's versatility in chemical reactions (Hussain et al., 2016).

Scientific Research Applications

Antihistaminic and Biological Activities : The 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which include structures similar to the queried compound, have been synthesized and evaluated for their antihistaminic and anticholinergic activities. These compounds have shown promising results in biological evaluations using isolated guinea pig ileum tissues (Arayne et al., 2017).

Orexin Receptor Antagonism : A novel orexin 1 and 2 receptor antagonist, SB-649868, which is structurally related to the queried compound, was studied for its disposition and metabolism in humans. This compound is under development for treating insomnia (Renzulli et al., 2011).

Anti-acetylcholinesterase Activity : Piperidine derivatives, including those structurally similar to the queried compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant inhibitory effects on acetylcholinesterase, which is a key enzyme related to neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Serotonin Receptor Agonism : Benzamide derivatives with structures related to the queried compound have been studied as serotonin 4 (5-HT(4)) receptor agonists. These compounds show potential for enhancing gastrointestinal motility, which could have therapeutic applications (Sonda et al., 2003).

Antibacterial Properties : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally similar to the queried compound, have been synthesized and evaluated for their antibacterial and biofilm inhibitory activities. These compounds have shown significant efficacy against various bacterial strains, including MRSA and VRE (Mekky & Sanad, 2020).

Capillary Electrophoresis Applications : The compound has been included in studies related to the development of nonaqueous capillary electrophoretic separation methods. These methods are significant for quality control in pharmaceuticals (Ye et al., 2012).

properties

IUPAC Name |

N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16(2)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-15-17-5-3-4-6-20(17)29-21/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTWYWFKSZZWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)